molecular formula C18H22N4O2 B2730859 1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyloxy)ethan-1-one CAS No. 2309750-39-6

1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyloxy)ethan-1-one

Cat. No.: B2730859
CAS No.: 2309750-39-6
M. Wt: 326.4
InChI Key: HUPVOFPVSGULFC-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyloxy)ethan-1-one is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis

Stereoselective synthesis plays a critical role in the development of potent inhibitors for various biological targets. For instance, the stereospecific synthesis of active metabolites of the potent PI3 kinase inhibitor PKI-179 demonstrates the importance of stereochemistry in drug development. This process involves the stereospecific hydroboration and stereoselective reduction sequences, highlighting the intricate control over molecular configuration required to achieve desired biological activities (Chen et al., 2010).

Muscarinic Activities

The synthesis and evaluation of quinuclidin-3-yltriazole and -tetrazole derivatives provide insights into the potency and efficacy of compounds as muscarinic ligands. This research demonstrates how structural modifications, such as the attachment of azole moieties to the azabicyclic ring, can significantly affect the biological activity of compounds. Such studies are crucial for the design of new therapeutics targeting the muscarinic receptors (Wadsworth et al., 1992).

Nanoparticle Synthesis

The use of hetero-bicyclic compounds in the synthesis of nanoparticles is another application area. For example, a hetero bicyclic compound was utilized as a reducing and stabilizing agent in the preparation of zinc nanoparticles. This illustrates the versatility of such compounds in materials science, particularly in the synthesis of nanoparticles with specific morphologies and properties (Pushpanathan & Kumar, 2014).

Crystal Structure Analysis

Investigations into the crystal structures of compounds like L-cocaine's gold(III) tetrachloride salt reveal intricate details about molecular interactions and configurations. Such studies are essential for understanding the physical and chemical properties of substances, which can inform their practical applications and handling (Wood, Brettell, & Lalancette, 2007).

Properties

IUPAC Name

2-(3-methylphenoxy)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-13-3-2-4-17(9-13)24-12-18(23)22-14-5-6-15(22)11-16(10-14)21-8-7-19-20-21/h2-4,7-9,14-16H,5-6,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPVOFPVSGULFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2C3CCC2CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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